molecular formula C11H8BrNOS B11802738 5-(2-Bromophenyl)furan-2-carbothioamide

5-(2-Bromophenyl)furan-2-carbothioamide

Katalognummer: B11802738
Molekulargewicht: 282.16 g/mol
InChI-Schlüssel: ZMNIBCKZRPHQTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromophenyl)furan-2-carbothioamide is a chemical compound with the molecular formula C11H8BrNOS and a molecular weight of 282.16 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. The presence of a bromophenyl group and a carbothioamide group in its structure makes it a unique and versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 5-(2-Bromophenyl)furan-2-carbothioamide can be achieved through several methods. One common approach involves the reaction of 2-bromoaniline with furan-2-carboxaldehyde under the conditions of Meerwein’s reaction . This reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the formation of the desired product. Another method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in acetic acid . This approach allows for the selective synthesis of diverse furan derivatives in good to high yields and short reaction times.

Analyse Chemischer Reaktionen

5-(2-Bromophenyl)furan-2-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to an amine group. Substitution reactions, such as Suzuki-Miyaura coupling, can introduce different substituents onto the furan ring . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(2-Bromophenyl)furan-2-carbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development. Additionally, it has industrial applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 5-(2-Bromophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and carbothioamide group play crucial roles in its reactivity and biological activity. For example, the bromophenyl group can participate in halogen bonding interactions, while the carbothioamide group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-(2-Bromophenyl)furan-2-carbothioamide can be compared with other similar compounds, such as furan carboxamides and other furan derivatives. Similar compounds include fenfuram, furcarbanil, and methfuroxam, which are furan carboxamides used as fungicides . These compounds share a common furan moiety but differ in their substituents and specific applications. The unique combination of a bromophenyl group and a carbothioamide group in this compound distinguishes it from other furan derivatives and contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8BrNOS

Molekulargewicht

282.16 g/mol

IUPAC-Name

5-(2-bromophenyl)furan-2-carbothioamide

InChI

InChI=1S/C11H8BrNOS/c12-8-4-2-1-3-7(8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15)

InChI-Schlüssel

ZMNIBCKZRPHQTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=S)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.